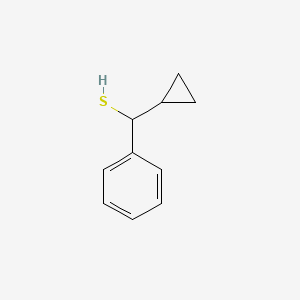

环丙基(苯基)甲硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

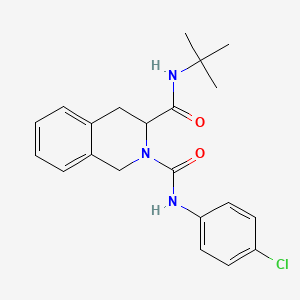

Strategic Application in Catalysis

The research presented in the first paper discusses the strategic use of ortho-disubstituted phenyl and cyclopropyl ketones in hydrogen borrowing catalysis, facilitated by an iridium catalyst. This process is significant for the formation of α-branched ketones with higher alcohols. The study highlights the successful optimization of the catalysis step and the subsequent manipulation of the ortho-disubstituted phenyl products to yield carboxylic acid derivatives. In contrast, cyclopropyl ketones were shown to undergo homoconjugate addition with nucleophiles, leading to further functionalized branched ketone products .

Thermal Ring Opening of Cyclopropenes

The second paper explores the synthesis of 1-(methylthio)cyclopropenes through the reaction of cyclopropenium salts with Grignard reagents. The study reports moderate yields of the cyclopropenes and their isomers. Notably, the thermal ring opening of these cyclopropenes at room temperature or upon heating results in the formation of indene and butadiene derivatives. The research provides evidence for the intermediacy of vinylcarbene in the ring opening of cyclopropene, which is a significant finding for understanding the reaction mechanism .

Latent Hydroxy Group Utilization

In the third paper, the α-dimethyl(1-phenylthio)cyclopropylsilyl group is introduced as a novel masked hydroxy group. The paper outlines three oxidation procedures that yield the desired alcohols with high efficiency and retention of configuration at the carbon center. This approach offers a useful strategy for the selective oxidation of silicon groups in the presence of various functional groups .

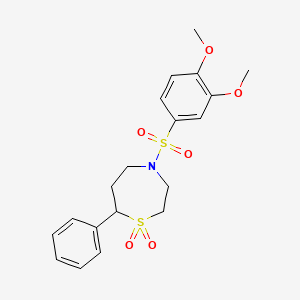

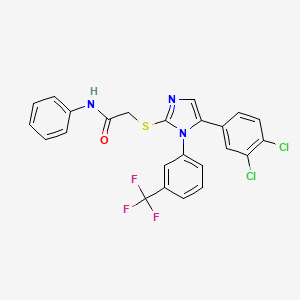

Synthesis of Cyclopropyl Phenyl Sulfides

The fourth paper presents a new and convenient synthetic method for producing cyclopropyl phenyl sulfides from 1,3-bis(phenylthio)propanes using butyllithium. The study demonstrates the in situ preparation of 1-lithiocyclopropyl phenyl sulfide and its subsequent reaction with electrophiles to yield good results. Additionally, the paper discusses the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates, as well as the conversion of 1,2-bis(phenylthio)ethane to phenyl vinyl sulfide .

Synthesis of Cyclopropanecarbaldehydes

Lastly, the fifth paper investigates the base-promoted addition of 3-methyl-2-butenyl phenyl sulfide to aldehydes and ketones. This reaction selectively occurs at the γ-position of the allylic moiety, leading to the formation of cyclopropane derivatives upon cyclization. The study emphasizes the high yields of the cyclopropane derivatives and the potential application of this method in the synthesis of 2,2-dimethylcyclopropanecarbaldehydes .

科学研究应用

1. 甲烷单加氧酶系统研究

- 摘要: 环丙基(苯基)甲硫醇衍生物被用于研究甲烷单加氧酶(MMO)在甲基球菌(Liu, Johnson, Newcomb, & Lippard, 1993)中的催化循环。

2. 环丙烷衍生物的合成

- 摘要: 合成了环丙基(苯基)甲硫醇衍生物,并用于制备环丙烷衍生物,这在有机化学和药物发现中具有重要意义(Kondo, Matsui, & Negishi, 1974)。

3. 硝基芳基环丙烷的研究

- 摘要: 研究了环丙基(苯基)甲硫醇及其衍生物在电子轰击和化学电离下的行为,有助于了解硝基芳基环丙烷的反应性(Kadentsev et al., 1983)。

4. 烷基芳烃的活化

- 摘要: 研究表明,环丙基(苯基)甲硫醇衍生物在烷基芳烃的活化中起到作用,这在有机合成中至关重要(Boulho et al., 2011)。

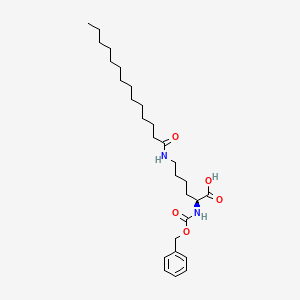

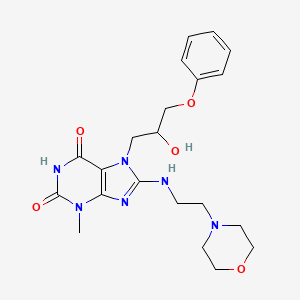

5. 合成铅样化合物

- 摘要: 环丙基(苯基)甲硫醇及其衍生物已被用于合成各种铅样化合物,在药物化学中的碎片和构建块中发挥作用(Chawner, Cases-Thomas, & Bull, 2017)。

6. 苯环的形成

- 摘要: 环丙基(苯基)甲硫醇衍生物已被用于高效合成苯环,展示了它们在有机化学中的实用性(Liu & Ma, 2012)。

7. 环丙基酮的研究

- 摘要: 研究了环丙基(苯基)甲硫醇衍生物与镍催化剂的反应性,有助于理解环丙基酮的形成(Ogoshi, Nagata, & Kurosawa, 2006)。

8. 新合成方法的开发

- 摘要: 利用环丙基(苯基)甲硫醇衍生物开发了合成环丙基苯硫醚的新型便捷方法,这在有机化学中具有价值(Tanaka, Uneme, Matsui, & Kaji, 1982)。

未来方向

The future directions in the study of Cyclopropyl(phenyl)methanethiol and similar compounds involve further exploration of their synthesis, chemical reactions, and applications. For instance, recent efforts have been made in the development of oxidative radical ring-opening/cyclization of cyclopropane derivatives .

作用机制

Target of Action

It is known that compounds with a cyclopropyl group can interact with a variety of biological targets . Similarly, compounds with a phenyl group, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Cyclopropane derivatives are known to undergo ring-opening reactions under certain conditions . This could potentially lead to interactions with its targets, resulting in changes at the molecular level.

Biochemical Pathways

Methanethiol, a related compound, is known to be involved in sulfur metabolism . Dysregulation of sulfur metabolism has been linked to various diseases, including cancer .

Pharmacokinetics

The molecular weight of the compound is 16427 , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds such as phenyl cyclopropyl methyl-/phenyl butenyl azoles have been shown to inhibit the growth of mycobacteria, possibly via the targeting of tyrosine phosphatase .

Action Environment

The action of Cyclopropyl(phenyl)methanethiol could potentially be influenced by various environmental factors. For instance, the reactivity and stability of cyclopropane derivatives can be affected by factors such as temperature and pH .

属性

IUPAC Name |

cyclopropyl(phenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUBGPRKQKUUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2507532.png)

![2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2507534.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)

![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)